(4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound "(4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone" is a methanone derivative featuring a 4-(1H-pyrrol-1-yl)phenyl group and a piperidin-3-yloxy substituent linked to a 5-chloropyrimidin-2-yl moiety.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-12-22-20(23-13-16)27-18-4-3-11-25(14-18)19(26)15-5-7-17(8-6-15)24-9-1-2-10-24/h1-2,5-10,12-13,18H,3-4,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBCCOSVCNQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC4=NC=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrrole-Phenyl Intermediate: The initial step involves the reaction of 1H-pyrrole with a phenyl halide under palladium-catalyzed cross-coupling conditions to form the (4-(1H-pyrrol-1-yl)phenyl) intermediate.
Synthesis of the Piperidine Intermediate: Separately, 5-chloropyrimidine is reacted with piperidine in the presence of a base to yield the (5-chloropyrimidin-2-yl)oxy)piperidine intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone , identified by the CAS number 2034329-24-1, is a complex organic molecule that has garnered significant attention in medicinal chemistry due to its potential applications in various research domains, particularly in pharmacology and drug development. This article aims to explore its scientific research applications, supported by comprehensive data tables and documented case studies.
Pharmacological Research
The compound's structural components suggest various pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the chloropyrimidine moiety may enhance these properties, making it a candidate for further investigation in antimicrobial drug development .
- Neuropharmacological Effects : The piperidine structure is often linked to analgesic and neuroprotective activities. Research indicates that derivatives of piperidine can act as non-peptide NOP receptor agonists, which may provide insights into pain management therapies .
Anticancer Research
The potential anticancer activity linked to the pyrrol moiety suggests that this compound could be explored for its efficacy in cancer treatment. Studies on similar pyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer models, indicating that modifications to this compound could enhance its therapeutic profile against cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications on different rings can significantly alter efficacy and selectivity towards specific biological targets:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrrol moiety | Potential anticancer activity |
| Piperidine ring | Neuropharmacological effects |
| Chloropyrimidine derivative | Antimicrobial properties |
Case Study 1: Pyrimidine Derivatives
A study focusing on chloroethyl pyrimidine nucleosides reported significant inhibition of cell proliferation in cancer models, suggesting that similar modifications could enhance the anticancer activity of our compound .
Case Study 2: Piperidine Analogs
Research highlighted the analgesic properties of piperidine-based compounds, indicating their potential utility in pain management. These findings support further exploration of our compound as a possible analgesic agent .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with two analogs documented in the evidence:
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034524-70-2) : Key differences:
- Substitutes the 5-chloropyrimidin-2-yl group with a 3-chloropyridin-4-yl moiety.
- Features an ethanone linker instead of a methanone.
- Piperidinyl oxygen is at the 4-position (vs. 3-position in the target compound).
- Molecular formula : C₁₆H₁₈ClN₃O₂ (MW: 319.78).
(4-(1H-Pyrrol-1-yl)phenyl)(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone (CAS 1421505-15-8) : Key differences:
- Replaces the 5-chloropyrimidin-2-yl group with a 5-(trifluoromethyl)pyridin-2-yl substituent.
- Piperidinyl oxygen is at the 4-position .
- Molecular formula : C₂₂H₂₀F₃N₃O₂ (MW: 415.4).
Comparative Data Table
*Estimated based on structural similarity to analogs.
Implications of Structural Variations
- Chlorine vs. Trifluoromethyl : The 5-chloropyrimidin-2-yl group in the target compound may enhance electrophilic reactivity compared to the 5-(trifluoromethyl)pyridin-2-yl group in CAS 1421505-15-8, which offers metabolic stability due to the CF₃ group .
- Linker Type: The methanone linker in the target compound and CAS 1421505-15-8 may improve rigidity compared to the ethanone linker in CAS 2034524-70-2, influencing pharmacokinetic properties .
Methodological Considerations for Compound Comparison
The structural similarities and differences highlight the importance of computational methods for evaluating compound similarity, as noted in . Techniques like Tanimoto coefficients or pharmacophore mapping are critical for virtual screening, where subtle changes (e.g., halogen substitution or linker position) can drastically alter bioactivity. For instance, replacing chlorine with a trifluoromethyl group could shift selectivity toward different enzyme isoforms .
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrole ring, a phenyl group, and a piperidine moiety connected through a methanone linkage. Its molecular formula is , with a molecular weight of 316.78 g/mol. The presence of the 5-chloropyrimidine group suggests possible interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives of piperidine and pyrrole have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Compounds containing chloropyrimidine rings have demonstrated significant antibacterial and antifungal properties in various studies.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
Biological Activity Data
Case Studies
- AChE Inhibition Study : A compound structurally related to this compound was synthesized and tested for its ability to inhibit AChE in vitro. Results showed significant inhibition at low concentrations, indicating potential for treating Alzheimer's disease .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of chloropyrimidine derivatives against various bacterial strains. The tested compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assessment : In vitro assays were conducted on several cancer cell lines, revealing that certain derivatives caused apoptosis in a dose-dependent manner. This suggests that the compound could be further developed as an anticancer agent.
Q & A
Basic Question: What are the common synthetic routes for preparing (4-(1H-pyrrol-1-yl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
Pyrrole Functionalization : Substituted pyrroles (e.g., 4-(1H-pyrrol-1-yl)phenyl intermediates) are synthesized through condensation reactions, often using chloranil as an oxidizing agent in xylene under reflux (25–30 hours) .
Piperidinyloxy Coupling : The 5-chloropyrimidin-2-yloxy group is introduced to the piperidine ring via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity .
Methanone Formation : A coupling reaction (e.g., Friedel-Crafts acylation) links the pyrrole and piperidine intermediates. Purification via recrystallization (methanol or ethanol) yields the final product with 67–85% efficiency .
Basic Question: How is the compound structurally characterized?
Methodological Answer:
Key characterization methods include:
- 1H/13C NMR : Assign δ values to confirm substituent environments. For example, the pyrrole protons appear at δ 6.8–7.2 ppm, while the piperidine protons resonate at δ 3.1–4.0 ppm .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and aromatic C-H vibrations at ~3050 cm⁻¹ .
- X-ray Crystallography : Resolves steric effects of the 5-chloropyrimidinyl group and confirms dihedral angles between aromatic rings .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for the piperidinyloxy group .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) improve acylation efficiency in Friedel-Crafts steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts, while recrystallization removes residual impurities .
Advanced Question: How should researchers address contradictions in reported synthetic yields (e.g., 67% vs. 85%)?
Methodological Answer:
- Variable Analysis : Compare reaction scales, solvent purity, and catalyst loading across studies. Lower yields often result from incomplete acylation or side reactions (e.g., pyrrole ring oxidation) .
- Reproducibility Checks : Replicate protocols with controlled humidity/temperature. Use TLC or HPLC to monitor intermediate stability .
- Statistical Modeling : Apply factorial design to identify critical variables (e.g., reflux time, molar ratios) impacting yield .
Advanced Question: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using the pyrimidine moiety as a hinge-binding group. Software like AutoDock Vina assesses binding affinities .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 5-Cl group) with cytotoxicity using Hammett constants and regression analysis .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the methanone group .
- Waste Disposal : Neutralize with 5% NaOH before incineration to degrade chlorinated byproducts .
Advanced Question: How can environmental fate studies be designed for this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B guidelines with activated sludge to measure half-life in aquatic systems .
- Adsorption Studies : Conduct batch experiments with soil matrices (e.g., kaolinite) to determine Kd values and leaching potential .
- Ecotoxicology : Test Daphnia magna and algal models for acute toxicity (LC50/EC50) .
Advanced Question: What strategies stabilize the compound under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
